Potency: IC50 for Recombinant Human Renin
VTP-27999 is a potent inhibitor of purified recombinant human renin. In direct head-to-head comparison, its potency is similar to that of the clinically used renin inhibitor aliskiren [1]. Multiple independent studies report IC50 values in the sub-nanomolar range, specifically 0.3 nM [2] and 0.47 nM .
| Evidence Dimension | IC50 (Human Renin) |
|---|---|
| Target Compound Data | 0.3 nM [2]; 0.47 nM |
| Comparator Or Baseline | Aliskiren: Comparable IC50 [1] |
| Quantified Difference | Comparable |
| Conditions | In vitro enzymatic assay with purified recombinant human renin [REFS-2, REFS-3]. |
Why This Matters
Confirms VTP-27999's high potency is on par with a clinically validated renin inhibitor, making it a suitable research tool for head-to-head studies against the current standard.
- [1] Krop, M., et al. (2014). Renin inhibitor VTP-27999 differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor. Journal of Hypertension, 32(6), 1255-1263. View Source
- [2] Krop, M., et al. (2013). New Renin Inhibitor VTP-27999 Alters Renin Immunoreactivity and Does Not Unfold Prorenin. Hypertension, 61(5), 1075-1082. View Source
